
5-(Tributylstannyl)pyridine-3-carbaldehyde--1,1-dimethoxyethane (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tributylstannyl)pyridine-3-carbaldehyde–1,1-dimethoxyethane (1/1) is a chemical compound with significant applications in organic synthesis and research. It is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes such as the Suzuki-Miyaura coupling reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tributylstannyl)pyridine-3-carbaldehyde typically involves the stannylation of pyridine derivatives. One common method includes the reaction of pyridine-3-carbaldehyde with tributyltin hydride in the presence of a catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .
Análisis De Reacciones Químicas
Types of Reactions
5-(Tributylstannyl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles.
Coupling Reactions: Reagents such as boronic acids or esters are used, with palladium catalysts facilitating the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
5-(Tributylstannyl)pyridine-3-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action for 5-(Tributylstannyl)pyridine-3-carbaldehyde in chemical reactions involves the activation of the stannyl group, which facilitates the transfer of the pyridine moiety to other molecules. In Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation step, where the stannyl group is replaced by a boronic acid derivative, leading to the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Tributylstannyl)-2-pyridinecarbonitrile
- 5-Tributylstannyl-2-trifluoromethylpyridine
- 2-Methyl-5-(tributylstannyl)pyridine
Uniqueness
5-(Tributylstannyl)pyridine-3-carbaldehyde is unique due to its specific functional groups, which allow for versatile reactivity in various chemical reactions. Its ability to participate in both substitution and coupling reactions makes it a valuable compound in organic synthesis .
Propiedades
Número CAS |
1264193-67-0 |
|---|---|
Fórmula molecular |
C22H41NO3Sn |
Peso molecular |
486.3 g/mol |
Nombre IUPAC |
1,1-dimethoxyethane;5-tributylstannylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4NO.C4H10O2.3C4H9.Sn/c8-5-6-2-1-3-7-4-6;1-4(5-2)6-3;3*1-3-4-2;/h2-5H;4H,1-3H3;3*1,3-4H2,2H3; |
Clave InChI |
IAWZQZUNIFJMAU-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C=O.CC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B13894909.png)

![5-[(Oxan-2-yl)oxy]pent-2-en-1-ol](/img/structure/B13894915.png)
![4-[2-(4-methylphenoxy)acetyl]Benzaldehyde](/img/structure/B13894916.png)
![4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine](/img/structure/B13894927.png)
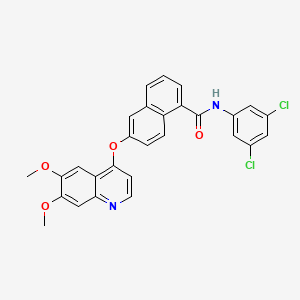
![5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine](/img/structure/B13894934.png)
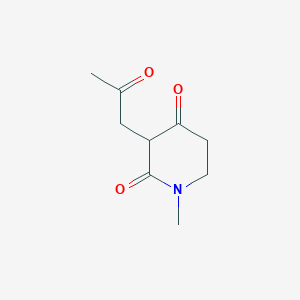
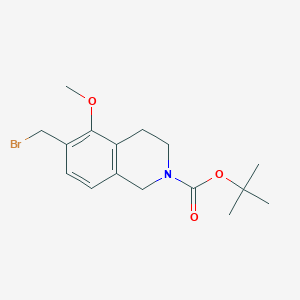
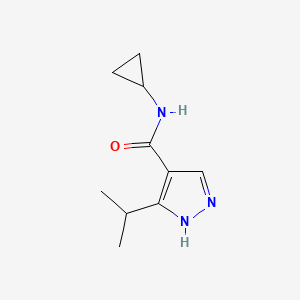
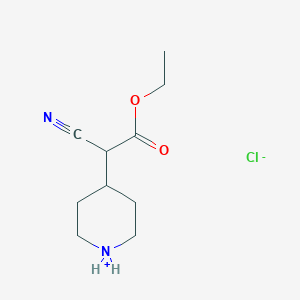
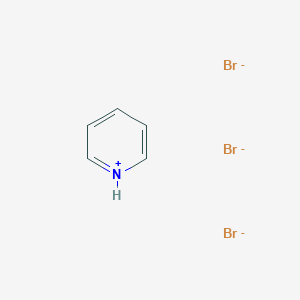
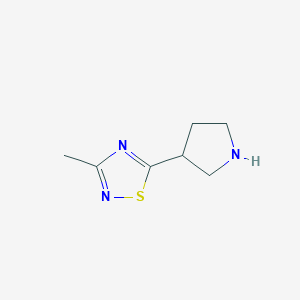
![Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13894990.png)
